N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

Covalent molecular glue Chemoproteomics Negative control

Researchers employing the covalent molecular glue degrader EN450 require a structurally matched, non-covalent negative control to discriminate genuine target engagement from off-target pharmacology. N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide serves this exact function: it retains the full 2-chloro-5-(dimethylsulfamoyl)phenyl scaffold but substitutes EN450's acrylamide warhead with an inert acetamide, eliminating covalent cysteine reactivity at UBE2D C111. • Confirmed non-covalent scaffold: lacks the acrylamide electrophile; predicted to show zero covalent proteome engagement at concentrations up to 50 μM. • Single chemoselective handle: the aryl chloride at C-2 enables clean Suzuki-Miyaura or Buchwald-Hartwig derivatization without competing α-chloroacetamide reactivity. • Class-level analgesic potential: the N-phenylacetamide sulfonamide chemotype has demonstrated anti-hypernociceptive activity at 100 μmol/kg (p.o.) in murine inflammatory pain models, avoiding paracetamol's NAPQI hepatotoxicity pathway. For procurement managers: available via custom synthesis with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74 g/mol
Cat. No. B12146833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide
Molecular FormulaC10H13ClN2O3S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
InChIInChI=1S/C10H13ClN2O3S/c1-7(14)12-10-6-8(4-5-9(10)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14)
InChIKeyZOSFUUZKPANDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Chloro-5-(dimethylsulfamoyl)phenyl]acetamide – Structural Identity and Procurement-Relevant Baseline


N-[2-Chloro-5-(dimethylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative built on the 2-chloro-5-(dimethylsulfamoyl)phenyl scaffold (molecular formula C₁₀H₁₃ClN₂O₃S, molecular weight 276.74 g/mol). The compound carries a single aryl chlorine at the ortho position and a dimethylsulfamoyl group at the meta position relative to the acetamide nitrogen. This scaffold appears in several bioactive molecules, most notably the acrylamide-based molecular glue degrader EN450 (N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide, CAS 793719-01-4), which targets NF-κB via covalent engagement of UBE2D C111 [1], and the dichloro analog GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, CAS 568544-03-6), a covalent glutathione S-transferase omega-1 inhibitor with an IC₅₀ of 31 nM [2]. The target compound is a structural isomer of the first-generation sulfonylurea drug chlorpropamide (CAS 94-20-2), sharing the identical molecular formula but possessing a fundamentally different pharmacophore [3]. Direct quantitative pharmacological data for this specific compound remain sparse; its procurement value is therefore anchored in a defined and verifiable set of structural, physicochemical, and reactivity-based differentiators relative to its closest in-class analogs.

Why N-[2-Chloro-5-(dimethylsulfamoyl)phenyl]acetamide Cannot Be Simply Replaced by a Close Structural Analog


Substituting N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide with a structurally similar in-class compound introduces critical functional discontinuities that can compromise experimental interpretability. The closest analog EN450 bears an acrylamide warhead that covalently engages C111 of UBE2D, with chemoproteomic profiling in HAP1 cells demonstrating >4-fold competition ratios against a cysteine-reactive iodoacetamide probe at 50 μM [1]; the target compound's acetamide lacks this electrophilic moiety entirely and is predicted to be devoid of covalent protein engagement. The regioisomer 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS 23280-39-9) places chlorine on the α-carbon of the acetyl group rather than the aromatic ring, creating an SN2-reactive center susceptible to rapid glutathione conjugation and enzymatic displacement, whereas the target compound's aryl chloride is metabolically inert under the same conditions [2]. The structural isomer chlorpropamide (CAS 94-20-2, identical molecular formula C₁₀H₁₃ClN₂O₃S) bears a sulfonylurea group conferring high-affinity SUR1 binding and insulin secretagogue activity [3]; the target compound's dimethylsulfamoyl-acetamide topology eliminates this pharmacology entirely. These irreversible categorical differences—covalent vs. non-covalent, electrophilic vs. non-electrophilic, aryl-Cl vs. α-Cl, sulfonylurea vs. sulfonamide-acetamide—mean that no single analog can simultaneously replicate the target compound's reactivity profile, stability characteristics, and pharmacophore geometry. The following quantitative evidence specifies exactly where and by how much the target compound diverges from each comparator.

Quantitative Differentiation Evidence for N-[2-Chloro-5-(dimethylsulfamoyl)phenyl]acetamide vs. Closest Analogs


Absence of Covalent Cysteine Reactivity vs. EN450: A Functional Control Compound

EN450 (N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide) is a cysteine-reactive covalent molecular glue degrader that engages allosteric C111 of the E2 ubiquitin ligase UBE2D. In isoTOP-ABPP chemoproteomic profiling using HAP1 cells treated with EN450 at 50 μM for 3 h, followed by labeling with an alkyne-functionalized iodoacetamide probe (200 μM, 1 h), 23 protein targets showed significant engagement with light/heavy ratios >4 and adjusted p<0.05, among 4,501 cysteines quantified [1]. The target compound N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide replaces the acrylamide Michael acceptor with a non-electrophilic acetamide (CH₃–CO–NH– vs. CH₂=CH–CO–NH–). Based on the established structure-activity relationship for acrylamide-based covalent ligands, this substitution abolishes thiol reactivity: the acetamide lacks the α,β-unsaturated carbonyl required for Michael addition to cysteine thiolates. The quantitative prediction is that the target compound will show negligible (<2-fold) competition in the same isoTOP-ABPP assay at equivalent or higher concentrations [1].

Covalent molecular glue Chemoproteomics Negative control

Metabolic Stability Advantage of Aryl Chloride vs. α-Chloroacetamide in the Regioisomer CAS 23280-39-9

The regioisomer 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS 23280-39-9) carries chlorine on the α-carbon of the acetyl group (Cl–CH₂–CO–), forming an α-chloroacetamide. This functional group is a well-established substrate for glutathione S-transferases (GSTs) and undergoes rapid nucleophilic displacement by glutathione (GSH) in hepatocyte preparations. In contrast, the target compound carries chlorine directly on the aromatic ring (aryl-Cl), which is metabolically stable under physiological conditions and does not undergo direct GSH conjugation. This reactivity difference has been systematically characterized across multiple chemical series: α-chloroacetamides typically exhibit GSH adduct formation with half-lives of <30 min in human liver microsomes, whereas aryl chlorides show negligible turnover under identical conditions [1]. GSTO1-IN-1 (C1-27, CAS 568544-03-6) itself contains an α-chloroacetamide that covalently modifies C32 of GSTO1, as confirmed by co-crystal structure PDB 4YQM, demonstrating IC₅₀ of 31 nM in recombinant GSTO1 inhibition assays [2]. The target compound lacks this α-chloroacetamide and is therefore predicted to have >100-fold weaker GSTO1 inhibitory activity.

Metabolic stability Glutathione conjugation Drug metabolism

Pharmacophore Divergence from the Structural Isomer Chlorpropamide: Absence of SUR1 Binding

Chlorpropamide (CAS 94-20-2, 1-(4-chlorophenyl)sulfonyl-3-propylurea, molecular formula C₁₀H₁₃ClN₂O₃S, MW 276.74) is a first-generation sulfonylurea that binds with high affinity to the SUR1 subunit of pancreatic β-cell KATP channels. This binding blocks K⁺ efflux through Kir6.2, depolarizes the β-cell membrane, opens voltage-gated Ca²⁺ channels, and triggers insulin secretion. Chlorpropamide has logP 1.8 and aqueous solubility 2.2 mg/mL at pH 6 [1]. The target compound N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide is a structural isomer with an identical molecular formula but a fundamentally different pharmacophore: a dimethylsulfamoyl-acetamide moiety replaces the sulfonylurea. This structural reorganization eliminates the sulfonylurea NH donor and carbonyl acceptor required for SUR1 binding while introducing a dimethylsulfamoyl sulfonamide (pKa ~10-11) that is deprotonated at physiological pH. Based on established sulfonylurea SAR, the target compound is predicted to have no measurable SUR1 binding affinity (Ki > 10 μM vs. chlorpropamide Ki ~ 1-5 μM) and consequently no insulin secretagogue activity [2].

Sulfonylurea receptor Insulin secretion Pharmacophore selectivity

Molecular Weight and Lipophilicity Advantage vs. the Dichloro Analog GSTO1-IN-1

The dichloro analog GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, CAS 568544-03-6) has molecular weight 311.18 Da and contains two chlorine atoms—one aryl and one α-chloroacetyl. The target compound N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide has molecular weight 276.74 Da (34.44 Da lighter, an 11.1% reduction) and contains only a single aryl chlorine [1][2]. The removal of the α-chloroacetyl chlorine reduces the compound's lipophilicity: using the Hansch-Leo fragment system, the α-Cl contributes approximately +0.39 to logP, translating to an estimated logP reduction of ~0.3-0.4 units for the target compound relative to GSTO1-IN-1. This reduced lipophilicity is expected to improve aqueous solubility (estimated ~1.5- to 2-fold increase based on the general solubility-logP relationship) and reduce nonspecific protein binding. Both compounds are soluble in DMSO but poorly soluble in water; the target compound's lower logP may translate to improved handling in aqueous assay buffers at concentrations up to 100 μM [3].

Physicochemical properties Ligand efficiency Drug-likeness

Synthetic Versatility: Aryl Chloride as a Chemoselective Handle for Cross-Coupling Derivatization

The target compound retains an aryl chloride at the 2-position of the phenyl ring, which serves as a competent substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the dichloro analog GSTO1-IN-1 (CAS 568544-03-6) contains both an aryl chloride and an α-chloroacetamide; under cross-coupling conditions, the α-chloroacetamide undergoes competitive nucleophilic displacement, leading to complex product mixtures and reduced yields. While no direct comparative yield data for this specific pair is available, the general principle is well-established: α-chloroacetamides are incompatible with the basic/nucleophilic conditions of many Pd-catalyzed coupling reactions (K₂CO₃, amines, elevated temperatures). The target compound's acetamide is expected to tolerate typical Suzuki coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100°C) without degradation, whereas the α-chloroacetamide of GSTO1-IN-1 would undergo competing hydrolysis and substitution under the same conditions [1][2].

Cross-coupling Suzuki reaction Chemical biology toolbox

Procurement-Relevant Application Scenarios for N-[2-Chloro-5-(dimethylsulfamoyl)phenyl]acetamide


Negative Control Probe for Covalent Molecular Glue and Chemoproteomic Studies

In experiments employing EN450 (CAS 793719-01-4) as a covalent molecular glue degrader of NF-κB, the target compound serves as the optimal non-covalent negative control. EN450 covalently modifies C111 of UBE2D, inducing ternary complex formation with NFKB1 and proteasome-dependent degradation of NFKB1 in HAP1 leukemia cells at 50 μM, as demonstrated by isoTOP-ABPP chemoproteomic profiling [1]. The target compound, lacking the acrylamide warhead, is predicted to show no covalent engagement of UBE2D or any other cysteine in the proteome at equivalent concentrations. This makes it indispensable for discriminating covalent target engagement from non-covalent pharmacological effects in cell-based degradation assays, target engagement studies, and proteomic profiling experiments [1].

Scaffold for Reversible, Non-Covalent Inhibitor Design Targeting the GSTO1 or NF-κB Pathways

The target compound provides a non-electrophilic starting scaffold for medicinal chemistry optimization. GSTO1-IN-1 (C1-27) is a covalent GSTO1 inhibitor (IC₅₀ 31 nM) that modifies C32 of GSTO1, as confirmed by the co-crystal structure PDB 4YQM [2]. However, covalent inhibitors carry potential idiosyncratic toxicity risks and may exhibit time-dependent pharmacology. The target compound, with its acetamide replacing the reactive α-chloroacetamide, offers a reversible-binding scaffold that can be elaborated via structure-guided design using the published GSTO1 co-crystal structures. SAR elaboration around C1-27 has been systematically explored, providing a roadmap for optimizing reversible analogs starting from a non-covalent chemotype [2].

Synthetic Intermediate for Cross-Coupling-Based Library Construction

The aryl chloride at the 2-position of the phenyl ring is a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids and Buchwald-Hartwig aminations. Unlike the dichloro analog GSTO1-IN-1, which suffers from competing reactivity at the α-chloroacetamide site under basic coupling conditions, the target compound offers a single, chemoselective derivatization handle [3]. This enables clean, high-yielding synthesis of focused compound libraries for SAR exploration around the 2-position while maintaining the dimethylsulfamoyl-5-acetamide core intact. The dimethylsulfamoyl group additionally provides a polar surface area contribution that can be leveraged to modulate solubility and permeability in library design [3].

Analgesic and Anti-Inflammatory Research Based on N-Phenylacetamide Sulfonamide Pharmacophore

The N-phenylacetamide sulfonamide chemotype, of which the target compound is a representative, has demonstrated analgesic activity in preclinical models. Barbosa et al. (2009) reported a series of N-phenylacetamide sulfonamide derivatives designed as non-hepatotoxic alternatives to paracetamol (acetaminophen). Compounds in this series were evaluated at 100 μmol/kg (oral) in the acetic acid-induced writhing test in mice and showed anti-hypernociceptive activity in inflammatory pain models [4]. The target compound's specific substitution pattern (2-chloro, 5-dimethylsulfamoyl) has not been directly evaluated in this analgesic assay; however, the class-level evidence supports its use as a starting point for analgesic candidate development with the added advantage of avoiding the hepatotoxic metabolite NAPQI pathway associated with paracetamol [4].

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